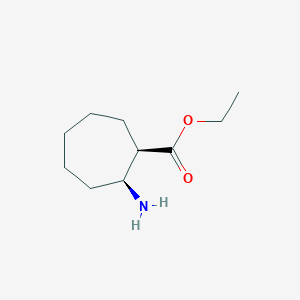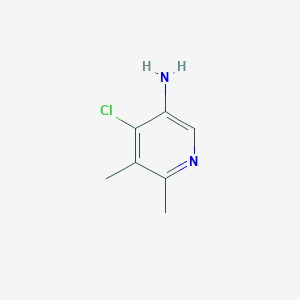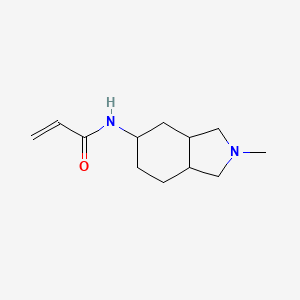
N-(2-Methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide, commonly known as MIAMI, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MIAMI is a synthetic compound that is used in various laboratory experiments to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
MIAMI exerts its pharmacological effects by interacting with various receptors in the body, including the cannabinoid receptors. It has been found to have a high affinity for the CB2 receptor, which is involved in the regulation of immune function and inflammation. MIAMI has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid and glucose metabolism.
Biochemical and physiological effects:
MIAMI has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have a positive effect on lipid and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MIAMI in laboratory experiments is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the mechanism of action of specific receptors and their involvement in various physiological processes. However, one of the limitations of using MIAMI is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MIAMI, including:
1. Development of new therapeutic agents based on the structure of MIAMI
2. Further investigation of the mechanism of action of MIAMI and its interaction with specific receptors
3. Exploration of the potential applications of MIAMI in the treatment of metabolic disorders
4. Investigation of the potential neuroprotective effects of MIAMI and its role in the treatment of neurodegenerative diseases
5. Development of new synthetic methods for the production of MIAMI and its derivatives.
Méthodes De Synthèse
MIAMI is synthesized using a multi-step reaction process that involves the reaction of several chemical compounds. The synthesis process involves the reaction of 2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindole with acryloyl chloride in the presence of a base. The resulting product is then purified to obtain MIAMI.
Applications De Recherche Scientifique
MIAMI has been extensively studied for its potential applications in various scientific fields. It has been found to have potential applications in the fields of pharmacology, neurobiology, and medicinal chemistry. MIAMI has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new therapeutic agents.
Propriétés
IUPAC Name |
N-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-12(15)13-11-5-4-9-7-14(2)8-10(9)6-11/h3,9-11H,1,4-8H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVUICHRYWGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(CC2C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

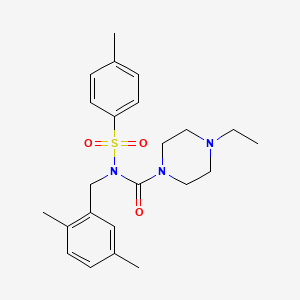
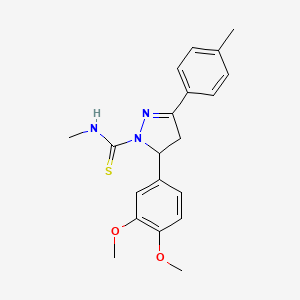

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2564716.png)
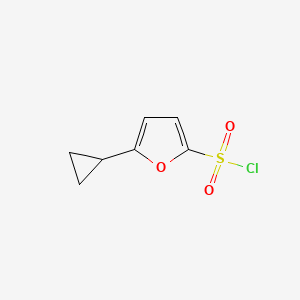
![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2564718.png)
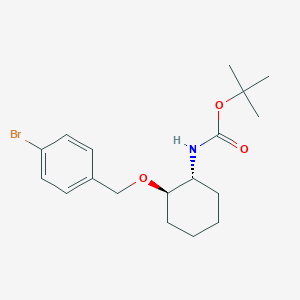
![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)
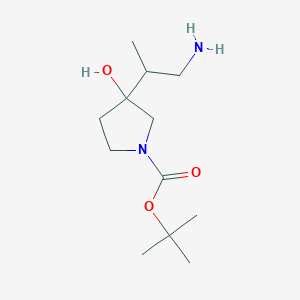

![2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2564727.png)
